molecular formula C14H13FO B1525928 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene CAS No. 1036724-56-7

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Cat. No. B1525928
M. Wt: 216.25 g/mol
InChI Key: XSUOTIYFHHBLMV-UHFFFAOYSA-N
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Description

“2-Fluoro-1-methyl-4-(phenylmethoxy)benzene” is a chemical compound with the CAS Number: 540463-60-3 . It has a molecular weight of 232.25 and its IUPAC name is 1-(benzyloxy)-2-fluoro-4-methoxybenzene . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “2-Fluoro-1-methyl-4-(phenylmethoxy)benzene” is 1S/C14H13FO2/c1-16-12-7-8-14(13(15)9-12)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Fluoro-1-methyl-4-(phenylmethoxy)benzene” is a solid at room temperature . It has a molecular weight of 232.25 .

Scientific Research Applications

    Thermophysical Property Data Analysis

    • Field : Physical Chemistry
    • Application : The compound 1-fluoro-2-methylbenzene, which is structurally similar to the compound you’re interested in, has been extensively studied for its thermophysical properties .
    • Method : These properties were determined through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
    • Results : The study provided critically evaluated recommendations for various properties such as triple point temperature, normal boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, entropy, refractive index, viscosity, and thermal conductivity .

    Biological Potential of Indole Derivatives

    • Field : Pharmacology
    • Application : Indole derivatives, which can be synthesized from compounds like the one you’re interested in, have been found to possess various biological activities .
    • Method : Researchers synthesized various scaffolds of indole for screening different pharmacological activities .
    • Results : Indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

    Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol

    • Field : Organic Chemistry
    • Application : A group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .
    • Method : The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
    • Results : The successful synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .

    Thermophysical Property Data Analysis

    • Field : Physical Chemistry
    • Application : The compound 1-fluoro-2-methylbenzene, which is structurally similar to the compound you’re interested in, has been extensively studied for its thermophysical properties .
    • Method : These properties were determined through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
    • Results : The study provided critically evaluated recommendations for various properties such as triple point temperature, normal boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, entropy, refractive index, viscosity, and thermal conductivity .

    Nomenclature of Benzene Derivatives

    • Field : Organic Chemistry
    • Application : The nomenclature of benzene derivatives is a critical aspect of organic chemistry. Compounds like the one you’re interested in can be named using different conventions .
    • Method : The nomenclature is based on the position of the substituents on the benzene ring. For example, ortho- (o-) is used for 1,2- (next to each other in a benzene ring), meta- (m-) for 1,3- (separated by one carbon in a benzene ring), and para- (p-) for 1,4- (across from each other in a benzene ring) .
    • Results : This nomenclature system allows for clear and consistent naming of benzene derivatives .

    Chemical Structure Analysis

    • Field : Structural Chemistry
    • Application : The compound 1-fluoro-2-methylbenzene, which is structurally similar to the compound you’re interested in, has been analyzed for its chemical structure .
    • Method : The chemical structure was determined using various analytical techniques, including spectroscopy .
    • Results : The analysis provided a detailed understanding of the compound’s molecular structure .

    Electrophilic Aromatic Substitution

    • Field : Organic Chemistry
    • Application : Electrophilic aromatic substitution is a common reaction in which one of the substituents in an aromatic ring is replaced by an electrophile .
    • Method : The reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
    • Results : This reaction is commonly used in the synthesis of a wide range of aromatic compounds .

    Nucleophilic Aromatic Substitution

    • Field : Organic Chemistry
    • Application : Nucleophilic aromatic substitution is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile .
    • Method : The reaction involves the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .
    • Results : This reaction is commonly used in the synthesis of a wide range of aromatic compounds .

    Biological Potential of Indole Derivatives

    • Field : Pharmacology
    • Application : Indole derivatives, which can be synthesized from compounds like the one you’re interested in, have been found to possess various biological activities .
    • Method : Researchers synthesized various scaffolds of indole for screening different pharmacological activities .
    • Results : Indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

2-fluoro-1-methyl-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUOTIYFHHBLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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